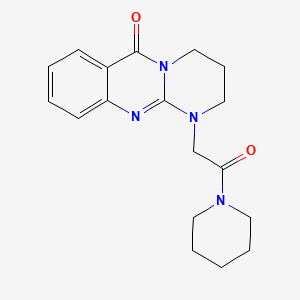
Tris(butoxycarbonylethyl)tin chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(butoxycarbonylethyl)tin chloride: is an organotin compound with the molecular formula C21H39ClO6Sn Organotin compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butoxycarbonylethyl)tin chloride typically involves the reaction between metallic tin and carbofunctional organohalides . This method is efficient and allows for the production of various carbofunctional organotin compounds. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(butoxycarbonylethyl)tin chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce organotin oxides, while substitution reactions may yield various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tris(butoxycarbonylethyl)tin chloride is used as a reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it valuable in the synthesis of complex organic molecules .
Biology: In biology, this compound is studied for its potential use in bioconjugation and as a catalyst in biochemical reactions. Its unique properties allow it to interact with biological molecules in specific ways, making it useful in various biological applications .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of Tris(butoxycarbonylethyl)tin chloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various ligands, allowing it to participate in a wide range of chemical reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: Tris(butoxycarbonylethyl)tin chloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For example, Tris(γ-trifluoropropyl)tin chloride has different reactivity due to the presence of fluorine atoms, while Tris(hydroxymethyl)aminomethane is primarily used as a buffer in biochemical applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to participate in various reactions make it valuable in scientific research and industrial production
Eigenschaften
CAS-Nummer |
72305-57-8 |
|---|---|
Molekularformel |
C21H39ClO6Sn |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |
InChI |
InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
PSLDFCIWHIAGQK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


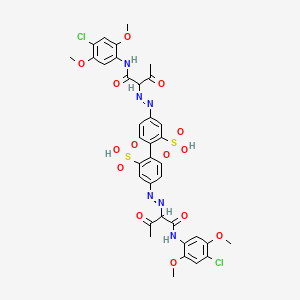
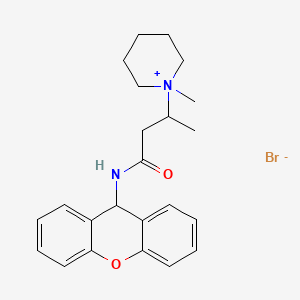

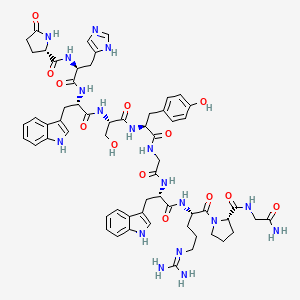
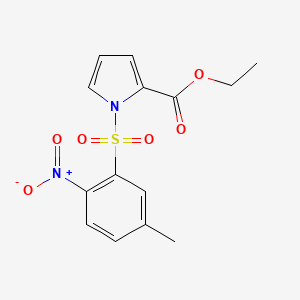


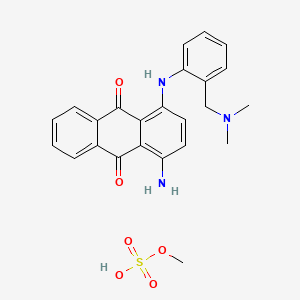
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
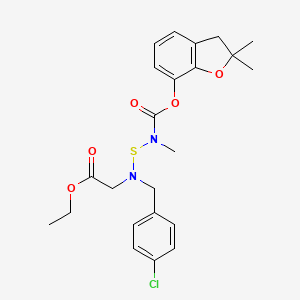

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
